(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

描述

The exact mass of the compound 4-Nitro-L-phenylalanine monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

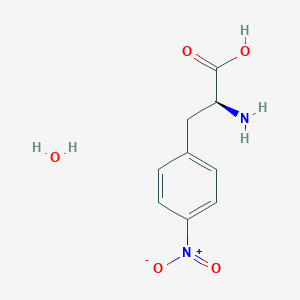

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370482 | |

| Record name | 4-Nitro-L-phenylalanine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207591-86-4 | |

| Record name | 4-Nitro-L-phenylalanine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, also known as (S)-4-nitrophenylalanine, is a synthetic amino acid derivative of phenylalanine. This guide provides a comprehensive overview of its chemical properties, with a focus on its hydrate form. This compound is of significant interest in biomedical research, particularly in the field of immunology, where it has been utilized as a tool to modulate immune responses. Its incorporation into peptides has been shown to enhance their immunogenicity, offering potential applications in the development of novel vaccines and immunotherapies. This document details its physicochemical characteristics, experimental protocols for its analysis, and its role in biological signaling pathways.

Physicochemical Properties

The chemical and physical properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂O₅ | [1][2] |

| Molecular Weight | 228.20 g/mol | [1][2] |

| CAS Number | 207591-86-4 | [1] |

| Appearance | White to off-white solid | [1] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | 245-251 °C (decomposes) | Not specified | [3] |

| Boiling Point | 414.1 ± 35.0 °C | Predicted | |

| Solubility | 16.67 mg/mL | In water with sonication, warming, and pH 10 adjustment | [1] |

| Soluble | In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] | |

| Specific Optical Rotation ([α]D²⁵) | +6.8° | c = 1.3 in 3 M HCl | |

| pKa | Not experimentally determined in searched literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.

Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid

A common method for the synthesis of 4-nitrophenylalanine is the nitration of phenylalanine. The following protocol is adapted from literature procedures for the synthesis of p-nitrophenylalanine[4][5].

Materials:

-

(S)-Phenylalanine

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (90%)

-

Ice

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

-

Deionized Water

Procedure:

-

In a flask kept at 0 °C, dissolve 10.0 g of (S)-phenylalanine in 16 mL of concentrated sulfuric acid with stirring.

-

Slowly add 3.0 mL of 90% nitric acid dropwise to the stirring solution, ensuring the temperature remains at approximately 0 °C.

-

After the addition is complete, continue stirring the solution for an additional 10-15 minutes.

-

Pour the reaction mixture over approximately 200 mL of ice and then dilute with water to a total volume of about 700 mL.

-

Heat the solution to boiling and neutralize it with approximately 80 g of lead(II) carbonate.

-

Filter the resulting precipitate while the solution is hot.

-

Bubble hydrogen sulfide gas through the filtrate to precipitate any remaining lead ions as lead(II) sulfide.

-

Filter the solution to remove the lead(II) sulfide precipitate.

-

Reduce the volume of the filtrate to one-third of its original volume by evaporation.

-

The solid product will precipitate upon cooling. Filter the solid and wash it with 95% ethanol.

-

For further purification and to obtain the hydrate form, recrystallize the product from boiling water[4].

Recrystallization for Purification and Hydrate Formation

Recrystallization is a standard procedure to purify solid compounds and can be used to obtain the hydrate form of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid[6][7][8].

Materials:

-

Crude (S)-2-Amino-3-(4-nitrophenyl)propanoic acid

-

Deionized water

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of deionized water, just enough to form a slurry.

-

Heat the mixture to boiling while stirring to dissolve the solid.

-

If the solid does not completely dissolve, add small portions of hot water until it does.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

For complete crystallization, the flask can be placed in an ice bath for about 5 minutes[6].

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals to a constant weight. The presence of water of hydration can be confirmed by methods such as Karl Fischer titration.

Determination of Physicochemical Properties

The melting point is determined using a capillary melting point apparatus[9][10].

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 20 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[10].

A qualitative and semi-quantitative assessment of solubility can be performed as follows[4].

Procedure:

-

Add a small, known amount of the compound to a test tube.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) at room temperature.

-

Vortex or shake the mixture vigorously for a set period.

-

Observe if the solid dissolves completely.

-

If not, the mixture can be gently heated to assess solubility at elevated temperatures.

-

For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

The specific rotation is measured using a polarimeter[11][12].

Procedure:

-

Prepare a solution of the compound of a known concentration in a suitable solvent (e.g., 3 M HCl).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 25 °C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The Karl Fischer titration is a standard method for determining the water content in a substance, which is essential for confirming the hydrate form[9][13][14][15][16].

Procedure:

-

The Karl Fischer titrator is prepared with the appropriate reagents.

-

A known mass of the sample is accurately weighed and introduced into the titration vessel containing a solvent (e.g., methanol).

-

The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.

-

The endpoint is detected potentiometrically.

-

The water content is calculated based on the amount of titrant consumed.

Biological Activity and Signaling Pathways

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid has been identified as a valuable tool in immunology for its ability to break immune self-tolerance. When this unnatural amino acid is incorporated into self-proteins, it can render them immunogenic, leading to the generation of a T-cell dependent polyclonal antibody response[17]. This effect is primarily mediated through the Major Histocompatibility Complex (MHC) class II antigen presentation pathway in antigen-presenting cells (APCs) such as dendritic cells.

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the general pathway of how an exogenous protein (containing the unnatural amino acid) is processed and presented by an APC to a CD4+ T-helper cell, leading to T-cell activation.

Caption: MHC Class II antigen presentation pathway.

The incorporation of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid into a self-protein creates a novel epitope. When this modified protein is taken up by an APC, it is processed into peptide fragments. The nitro-containing peptide can then be loaded onto an MHC class II molecule and presented on the cell surface. This new peptide-MHC complex is recognized as foreign by CD4+ T-helper cells, thereby breaking self-tolerance and initiating a T-cell-mediated immune response[2][10][17][18][19].

Experimental Workflow for Assessing Immunogenicity

The following diagram outlines a typical workflow to assess the immunogenicity of a peptide containing (S)-2-Amino-3-(4-nitrophenyl)propanoic acid.

Caption: Workflow for immunogenicity assessment.

Conclusion

This compound is a valuable synthetic amino acid with distinct physicochemical properties. Its utility in breaking immune tolerance highlights its potential in the development of novel immunotherapies. This guide provides a foundational understanding of its chemical characteristics, detailed experimental protocols for its handling and analysis, and an overview of its biological application in modulating immune signaling pathways. Further research into its specific pKa values and a broader exploration of its biological activities will undoubtedly expand its applications in chemical biology and drug discovery.

References

- 1. MHC class II - Wikipedia [en.wikipedia.org]

- 2. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 8. Minimalistic ice recrystallisation inhibitors based on phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcckf.com [mcckf.com]

- 10. Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function | PLOS One [journals.plos.org]

- 11. lifeandbiology.com [lifeandbiology.com]

- 12. Antigen Processing and Presentation | British Society for Immunology [immunology.org]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Karl Fischer water content titration - Scharlab [scharlab.com]

- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 17. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]

- 19. Frontiers | Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes [frontiersin.org]

Technical Guide: Physical Properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, a derivative of the amino acid phenylalanine. While this compound is available commercially for research purposes, comprehensive characterization data is not widely published. This guide consolidates available information from chemical suppliers and scientific databases and outlines standard experimental protocols for its full physicochemical characterization. This serves as a foundational resource and highlights areas where further investigation is required.

Chemical Identity and General Properties

This compound, also known as (S)-4-Nitro-phenylalanine monohydrate, is a chiral compound whose structure incorporates a nitro group on the phenyl ring. This modification significantly alters the electronic and steric properties compared to native phenylalanine, making it a valuable building block in peptide synthesis and as a non-canonical amino acid for various research applications.

The presence of a water molecule in the crystal lattice classifies it as a hydrate, which can have significant implications for its stability, solubility, and handling characteristics compared to the anhydrous form.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrate | N/A |

| Synonyms | (S)-4-Nitro-L-phenylalanine monohydrate, H-Phe(4-NO2)-OH·H₂O | [1][2] |

| CAS Number | 207591-86-4 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₅ | [3][4] |

| Molecular Weight | 228.20 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow crystalline solid | [3] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical property data that is publicly available. It is important to note that some of this data originates from supplier specifications and may not have been published in peer-reviewed literature.

Table 2: Quantitative Physical Property Data

| Parameter | Value | Conditions | Source(s) |

| Melting Point | 245-251 °C (with decomposition) | Not specified | [2] |

| Specific Optical Rotation | [α]²⁵/D = +6.8° | c = 1.3 in 3 M HCl | [2] |

| Solubility | 16.67 mg/mL | In H₂O with ultrasonication, warming, and pH adjustment to 10 with 1 M NaOH, heated to 60°C | [3] |

Structural and Spectroscopic Data

-

Crystallographic Data: Single-crystal X-ray diffraction (XRD) would provide definitive information on the crystal system, space group, unit cell dimensions, and the precise location of the water molecule within the crystal lattice. This data is currently unavailable.

-

Spectroscopic Data: While some spectral data for the racemate or anhydrous form may exist, specific, interpreted spectra for the (S)-hydrate are not published.

-

Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups (amine, carboxylic acid, nitro group) and the O-H stretch of the water of hydration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Would elucidate the chemical environment of each proton and carbon atom, confirming the molecular structure.

-

Mass Spectrometry (MS): Would confirm the molecular weight of the parent molecule.

-

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the behavior of the hydrate upon heating. This data is not currently available but would reveal:

-

The temperature range over which dehydration occurs.

-

The exact stoichiometry of water in the hydrate (via mass loss in TGA).

-

The melting point of the anhydrous form after dehydration.

-

The decomposition profile of the compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound. These are presented as recommended protocols in the absence of specific published methods for this compound.

Melting Point Determination

-

Method: Capillary Melting Point Method.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate range, and then reducing the heating rate to 1-2 °C/min.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. Any decomposition is noted.

-

Specific Optical Rotation

-

Method: Polarimetry.

-

Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

Prepare a solution of the compound at a precisely known concentration (c, in g/mL) in a specified solvent (e.g., 3 M HCl).

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a constant temperature (e.g., 25 °C).

-

Calculate the specific rotation using the formula: [α] = α / (l * c) .

-

Solubility Determination

-

Method: Isothermal Shake-Flask Method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a sub-micron filter to remove all solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Workflow and Logical Diagrams

The characterization of a novel or commercially available chemical entity like this compound follows a logical progression from basic identification to detailed structural and physical analysis.

The relationship between the hydrate and its anhydrous form is crucial to its stability and behavior.

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. While basic identifiers and some physical properties are known, a comprehensive public dataset is lacking. This guide provides the currently available data and outlines the standard methodologies required to perform a thorough characterization. The experimental protocols and workflows presented herein offer a roadmap for researchers to generate the missing data, particularly in the areas of crystallography, thermal analysis, and detailed spectroscopy, which are essential for its effective application in drug development and other scientific endeavors.

References

Technical Guide: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

This document provides a comprehensive technical overview of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, a derivative of the amino acid phenylalanine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, also known as 4-Nitro-L-phenylalanine, is an amino acid derivative. The compound is often available in its hydrate form. The key quantitative data for both the anhydrous and hydrated forms are summarized below.

| Property | Anhydrous Form | Hydrate Form |

| Chemical Formula | C₉H₁₀N₂O₄[1] | C₉H₁₂N₂O₅[2][3] |

| Molecular Weight | 210.19 g/mol [1] | 228.20 g/mol [2][3] |

| CAS Number | 949-99-5[1] | 207591-86-4[2][3] |

| Appearance | Solid | White to off-white solid[2] |

Representative Experimental Protocols

Objective: To synthesize a substituted propanoic acid derivative.

General Methodology: A common approach involves the condensation of a substituted benzaldehyde with a protected amino acid or a related precursor, followed by hydrolysis and deprotection steps. For instance, the Erlenmeyer-Plöchl reaction for azlactone synthesis, followed by reduction and hydrolysis, is a classic method for preparing alpha-amino acids.

Hypothetical Protocol:

-

Condensation: React 4-nitrobenzaldehyde with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. This step forms an azlactone intermediate.

-

Ring Opening and Reduction: The azlactone ring is opened and the double bond is reduced. This can be achieved using a reducing agent like sodium amalgam or through catalytic hydrogenation. This step yields the N-acetylated amino acid.

-

Hydrolysis: The final step involves the acidic or basic hydrolysis of the N-acetyl group to yield the free amino acid, (S)-2-Amino-3-(4-nitrophenyl)propanoic acid.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol mixture), to yield the final product. The hydrate form may be obtained depending on the final purification and drying conditions.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted amino acid.

Biological Activity and Signaling Pathways

Amino acid derivatives are recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise[2][4]. The presence of a nitro group (NO₂) in the molecule is significant, as this functional group is a known pharmacophore and can also be a toxicophore[5].

Nitroaromatic compounds can exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects[5]. One of the key mechanisms of action for some nitro compounds involves the enzymatic bio-reduction of the nitro group to release nitric oxide (•NO)[5]. Nitric oxide is a critical signaling molecule that plays a role in vasodilation.

Nitric Oxide-Mediated Vasodilation Pathway:

-

NO Release: The nitro group on the parent compound is reduced by cellular enzymes (e.g., nitroreductases), leading to the release of nitric oxide.

-

sGC Activation: Nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: The resulting increase in intracellular cGMP concentration activates Protein Kinase G (PKG).

-

Muscle Relaxation: PKG activation leads to a cascade of events, including the phosphorylation of proteins that decrease intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation[5].

The following diagram illustrates this signaling pathway.

References

An In-depth Technical Guide on the Structure of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular and crystal structure of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, a derivative of the amino acid phenylalanine. This document compiles and presents key crystallographic data, details experimental protocols for its characterization, and visualizes the structural determination workflow and key intermolecular interactions. The information contained herein is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 4-Nitro-L-phenylalanine monohydrate, is an amino acid derivative characterized by a phenyl ring substituted with a nitro group at the para position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and intermolecular interactions of the molecule. The compound exists as a zwitterion in its hydrated crystalline form, with a protonated amino group and a deprotonated carboxyl group.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₅ | [1] |

| Molecular Weight | 228.21 g/mol | [1] |

| CAS Number | 207591-86-4 | |

| Appearance | Colorless, block-like crystals | [1] |

| Melting Point | 245-251 °C (decomposes) | |

| Optical Activity | [α]25/D +6.8°, c = 1.3 in 3 M HCl |

Crystallographic Data and Structural Analysis

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group.[1] The crystal packing is primarily stabilized by a network of hydrogen bonds involving the zwitterionic amino acid and the water molecule of hydration.[1]

Table 2: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₉H₁₀N₂O₄·H₂O |

| Mᵣ | 228.21 |

| Crystal system, space group | Orthorhombic |

| a, b, c (Å) | 5.3141 (8), 6.2823 (7), 30.752 (4) |

| V (ų) | 1026.7 (2) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.12 |

| Crystal size (mm) | 0.25 × 0.20 × 0.20 |

| Data Collection | |

| Diffractometer | Rigaku Mercury2 |

| Temperature (K) | 293 (2) |

| Absorption correction | Multi-scan |

| Tₘᵢₙ, Tₘₐₓ | 0.970, 0.974 |

| No. of measured, independent and observed [I > 2σ(I)] reflections | 10728, 1466, 1261 |

| Rᵢₙₜ | 0.046 |

| Refinement | |

| R[F² > 2σ(F²)], wR(F²), S | 0.043, 0.113, 1.09 |

| No. of reflections | 1466 |

| No. of parameters | 146 |

| H-atom treatment | H-atom parameters constrained |

| Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³) | 0.25, -0.22 |

Source: (S)-2-Ammonio-3-(4-nitrophenyl)propanoate monohydrate, NIH PMC[1]

Experimental Protocols

The structural and physicochemical data presented in this guide are based on established experimental methodologies. The following sections detail the typical protocols employed in the synthesis and characterization of this compound.

Synthesis and Crystallization

The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid is typically achieved through the nitration of L-phenylalanine.[1]

-

Reaction Setup: Under a nitrogen atmosphere, L-phenylalanine (30 mmol), nitric acid (50 mmol), and sulfuric acid (20 mmol) are combined in a reaction flask.[1]

-

Reaction Conditions: The mixture is stirred at 110 °C for 3 hours.[1]

-

Workup: The resulting solution is poured into 100 mL of ice water, leading to the precipitation of the crude product.[1]

-

Purification and Crystallization: The precipitate is filtered and washed with distilled water. Recrystallization from distilled water yields colorless, block-like crystals suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[1]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 293 K).[1] A monochromatic X-ray source, such as Mo Kα radiation, is used.[1]

-

Data Processing: The collected diffraction data are processed, which includes cell refinement, data reduction, and absorption correction.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[1] Software such as SHELXS and SHELXL are commonly used for this purpose.[1]

Spectroscopic and Thermal Analysis

While specific data for the hydrated form was not found in the initial search, standard techniques for further characterization would include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₃⁺, -COO⁻).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and stereochemistry.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability of the compound and the temperature at which dehydration occurs.

Visualizations

The following diagrams illustrate the experimental workflow for structural determination and the key intermolecular interactions within the crystal lattice.

Caption: Experimental workflow for the synthesis and structural determination of this compound.

Caption: Key hydrogen bonding interactions in the crystal structure.

Conclusion

This technical guide has provided a detailed overview of the structure of this compound. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers. The zwitterionic nature of the molecule and the extensive hydrogen bonding network are key features of its solid-state structure, which are critical for understanding its physical and chemical properties. This information can be leveraged for applications in drug design, where precise molecular conformation and intermolecular interactions are paramount, and in materials science for the development of new functional materials.

References

An In-depth Technical Guide to 4-Nitro-L-phenylalanine Monohydrate (CAS Number: 207591-86-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Nitro-L-phenylalanine monohydrate (CAS No. 207591-86-4), a key synthetic intermediate and a valuable tool in biochemical research. This document details its chemical and physical properties, provides insights into its synthesis and primary applications, and includes available analytical data. The guide is intended to serve as a technical resource for professionals in research, and drug development, offering detailed information for the effective utilization of this compound.

Chemical and Physical Properties

4-Nitro-L-phenylalanine monohydrate is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the para position of the phenyl ring. This substitution significantly influences its chemical reactivity and provides a spectroscopic handle for various research applications.

| Property | Value | Reference(s) |

| CAS Number | 207591-86-4 | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrate | [2] |

| Synonyms | 4-Nitro-L-phenylalanine hydrate, p-Nitro-L-phenylalanine monohydrate, H-Phe(4-NO2)-OH·H2O | [3] |

| Molecular Formula | C₉H₁₂N₂O₅ | [1] |

| Molecular Weight | 228.20 g/mol | |

| Appearance | White to off-white or light yellow powder/crystals | [1] |

| Melting Point | 245-251 °C (decomposes) | |

| Solubility | Soluble in water. | [1] |

| Optical Activity | [α]25/D +6.8° (c = 1.3 in 3 M HCl) | |

| SMILES | O.N--INVALID-LINK--=O">C@@HC(O)=O | |

| InChI | 1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1 | |

| InChIKey | OLZDHJRNUIXKLU-QRPNPIFTSA-N |

Synthesis

The primary method for the synthesis of 4-Nitro-L-phenylalanine is the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[1][4][5]

Experimental Protocol: Nitration of L-Phenylalanine

Objective: To synthesize 4-Nitro-L-phenylalanine via electrophilic aromatic substitution.

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (64-70%)

-

Ice

-

Deionized Water

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add L-phenylalanine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at this temperature for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.[4]

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of approximately 5-6 with a sodium hydroxide solution to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from hot water to obtain purified 4-Nitro-L-phenylalanine monohydrate.[1]

-

Dry the purified product under vacuum.

Note: This is a generalized procedure. Researchers should consult specific literature for precise quantities and optimized reaction conditions. The use of a tubular reactor has been shown to improve yield and reduce side products compared to a batch reactor.[4]

Applications

Intermediate in the Synthesis of Zolmitriptan

The most significant industrial application of 4-Nitro-L-phenylalanine is as a key chiral starting material in the multi-step synthesis of Zolmitriptan, a selective serotonin (5-HT1B/1D) receptor agonist used for the treatment of migraine.[1][6] The synthesis involves the conversion of 4-Nitro-L-phenylalanine to (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a crucial intermediate.[6]

Objective: To convert 4-Nitro-L-phenylalanine into a key intermediate for Zolmitriptan synthesis.

Steps:

-

Esterification: 4-Nitro-L-phenylalanine is first converted to its methyl ester hydrochloride using methanol and thionyl chloride.[7]

-

Reduction of Carboxylic Acid: The methyl ester is then reduced to the corresponding amino alcohol, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, using a reducing agent like sodium borohydride.[7][8]

-

Cyclization: The amino alcohol is cyclized to form (S)-4-(4-nitrobenzyl)-2-oxazolidinone using an agent like triphosgene.[9]

-

Reduction of Nitro Group: The nitro group of the oxazolidinone intermediate is reduced to an amine, yielding (S)-4-(4-aminobenzyl)-2-oxazolidinone, typically through catalytic hydrogenation.[9]

This amino-oxazolidinone is then further processed through diazotization, reduction to a hydrazine derivative, and a Fischer indole synthesis to yield Zolmitriptan.[6][10]

Non-canonical Amino Acid in Protein Engineering

4-Nitro-L-phenylalanine is utilized as a non-canonical amino acid for site-specific incorporation into proteins. This allows for the introduction of a unique functional group that can serve as a probe for studying protein structure and function.[11]

-

Infrared (IR) Probe: The nitro group has a distinct symmetric stretching frequency that is sensitive to the local environment, making it a useful IR probe to study protein dynamics and conformational changes.

-

Fluorescence Quencher: The nitro group can act as a fluorescence quencher, which is valuable for studying protein-protein interactions and conformational changes through Förster resonance energy transfer (FRET) based assays.[12]

-

Triggering Autoimmune Responses: It has potential biomedical use in triggering autoimmune responses for research purposes.[12]

Objective: To incorporate 4-Nitro-L-phenylalanine at a specific site in a target protein.

Methodology: This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Plasmid Preparation: Prepare a plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site. A second plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA is also required.

-

Cell Transformation: Co-transform competent E. coli cells with both plasmids.

-

Cell Culture: Grow the transformed cells in a minimal medium supplemented with 4-Nitro-L-phenylalanine.

-

Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG). The engineered synthetase will charge the suppressor tRNA with 4-Nitro-L-phenylalanine, which will then be incorporated at the amber codon during translation.

-

Protein Purification: Purify the target protein containing the non-canonical amino acid using standard chromatography techniques.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Peak Assignment |

| ¹H-NMR | D₂O/NaOD | ~3.0-3.3 (m) | β-CH₂ |

| ~3.8-4.0 (t) | α-CH | ||

| ~7.4 (d) | Ar-H (ortho to -CH₂) | ||

| ~8.1 (d) | Ar-H (ortho to -NO₂) | ||

| ¹³C-NMR | D₂O/NaOD | ~36 | β-C |

| ~55 | α-C | ||

| ~124 | Ar-C (ortho to -NO₂) | ||

| ~131 | Ar-C (ortho to -CH₂) | ||

| ~146 | Ar-C (ipso to -CH₂) | ||

| ~147 | Ar-C (ipso to -NO₂) | ||

| ~175 | C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and instrument. The provided data is based on typical values found in the literature for phenylalanine derivatives and available spectral data for 4-Nitro-L-phenylalanine.[13][14][15][16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3000 | N-H stretch | Amine (-NH₂) |

| ~3000-2800 | C-H stretch | Alkane (-CH, -CH₂) |

| ~1700-1680 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600 & ~1475 | C=C stretch | Aromatic ring |

| ~1520 | N-O asymmetric stretch | Nitro group (-NO₂) |

| ~1345 | N-O symmetric stretch | Nitro group (-NO₂) |

Note: Peak positions are approximate. The spectrum will also show bands corresponding to O-H stretching from the carboxylic acid and water of hydration.[16][18]

Mass Spectrometry

The mass spectrum of 4-Nitro-L-phenylalanine would be expected to show a molecular ion peak corresponding to the anhydrous molecule (m/z 210.06). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). For amino acids, a characteristic fragmentation is the loss of the carboxyl group (COOH, m/z 45).[19][20][21]

Biological Activity and Toxicology

Currently, there is limited publicly available data on the specific biological activity, signaling pathway modulation, or comprehensive toxicology profile of 4-Nitro-L-phenylalanine monohydrate itself. Its primary roles are as a synthetic precursor and a research tool for protein engineering. As a derivative of phenylalanine, it may interact with pathways involving this natural amino acid, but specific details are not well-documented. L-Phenylalanine itself is known to activate certain G protein-coupled receptors (GPCRs).[22] However, it is unclear how the addition of the nitro group affects these interactions. Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

4-Nitro-L-phenylalanine monohydrate is a versatile compound with significant applications in both pharmaceutical synthesis and fundamental biochemical research. Its role as a key intermediate in the production of Zolmitriptan underscores its industrial importance. For researchers, its utility as a non-canonical amino acid provides a powerful method for probing protein structure and function. This technical guide has summarized the key properties, synthesis, applications, and available analytical data for this compound to support its effective use in scientific and developmental endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101693710A - Method for preparing Zolmitriptan - Google Patents [patents.google.com]

- 7. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 8. CN103275075B - Zolmitriptan and preparation method thereof - Google Patents [patents.google.com]

- 9. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 12. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. chem.uwec.edu [chem.uwec.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mta.scholaris.ca [mta.scholaris.ca]

- 22. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, also known as (S)-4-Nitrophenylalanine, is a crucial non-proteinogenic amino acid. Its significance lies in its role as a versatile building block in the synthesis of various pharmaceutical compounds and as a key intermediate in drug discovery and development. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, making it an invaluable component for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathway for (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Nitration of L-Phenylalanine

The most prevalent and industrially viable method for the synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid is the direct nitration of the readily available chiral precursor, L-phenylalanine.[1][2][3] This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effects of the phenyl ring.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The efficiency of the nitration reaction can be influenced by several factors, including the ratio of acids, reaction temperature, and reaction time. The following table summarizes key quantitative data from various reported procedures.

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine | [1][2][3] |

| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [1][2][3] |

| Volume Ratio (H₂SO₄:HNO₃) | 2:1 | [3] |

| Reaction Temperature | 0°C | [1][3] |

| Reaction Time | 10-15 minutes to 3 hours | [1][3] |

| Yield | 50-80.9% | [1][3] |

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures for the nitration of L-phenylalanine.[1][3]

Materials:

-

L-Phenylalanine (10.0 g, 60.6 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%) (16 mL)

-

Concentrated Nitric Acid (HNO₃, 90%) (3.0 mL)

-

Lead(II) Carbonate (PbCO₃) or other suitable base for neutralization

-

Ice

-

Deionized Water

-

95% Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.0 g of L-phenylalanine in 16 mL of concentrated sulfuric acid. Maintain the temperature at 0°C.

-

Nitration: While vigorously stirring, add 3.0 mL of concentrated nitric acid dropwise to the solution. It is crucial to maintain the reaction temperature at or near 0°C throughout the addition to minimize the formation of byproducts.

-

Reaction Completion: After the complete addition of nitric acid, allow the mixture to stir for an additional 10-15 minutes at 0°C.[1]

-

Quenching: Pour the reaction mixture slowly over approximately 200 mL of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the product.

-

Dilution and Neutralization: Dilute the resulting solution with water to a total volume of about 700 mL. Heat the solution to boiling and then carefully neutralize it with a suitable base, such as lead(II) carbonate (approximately 80 g), until the pH is near neutral.[1] The product will precipitate out of the solution.

-

Filtration and Purification: Filter the precipitate and wash it with cold water. If lead carbonate was used for neutralization, the supernatant should be treated with H₂S gas to precipitate any remaining lead ions, followed by another filtration.

-

Crystallization: The crude product is then recrystallized from boiling water to yield the final product, this compound.

-

Drying: The purified crystals are washed with 95% ethanol and dried to a constant weight.

Alternative Synthesis Approaches

While direct nitration is the most common method, other synthetic strategies have been explored, though they are often less industrially scalable.

-

Biocatalytic Synthesis: One approach involves the use of phenylalanine ammonia-lyase to catalyze the reaction of p-nitrocinnamic acid. However, this method has been reported to have very low yields (around 7%).[2]

-

Asymmetric Synthesis: More complex, multi-step asymmetric syntheses can also be employed to achieve high enantiomeric purity, but these are typically more resource-intensive.

Conclusion

The synthesis of this compound via the nitration of L-phenylalanine remains a robust and widely used method. Careful control of reaction conditions, particularly temperature, is essential for achieving good yields and purity. The resulting product is a valuable intermediate for the pharmaceutical industry, enabling the development of novel therapeutics. Further research into more environmentally friendly and efficient synthetic routes, such as optimizing biocatalytic methods, could provide significant advancements in the production of this important amino acid derivative.

References

An In-depth Technical Guide to (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, commonly known as 4-Nitro-L-phenylalanine, is a non-canonical amino acid that has garnered significant interest in various fields of scientific research, particularly in peptide and protein engineering, drug development, and immunology. Its unique chemical properties, stemming from the presence of a nitro group on the phenyl ring, make it a valuable tool for probing biological systems and developing novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and key experimental applications.

Chemical and Physical Properties

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a derivative of the essential amino acid L-phenylalanine. The addition of a nitro group at the para-position of the phenyl ring alters its electronic and steric properties, leading to unique applications. It is typically available as a white to off-white or pale yellow crystalline solid.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Common Synonyms | 4-Nitro-L-phenylalanine monohydrate, p-Nitro-L-phenylalanine, H-Phe(4-NO2)-OH | [2] |

| CAS Number | 207591-86-4 (hydrate), 949-99-5 (anhydrous) | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₅ | [1] |

| Molecular Weight | 228.20 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Optical Activity | [α]25/D +6.8° (c = 1.3 in 3 M HCl) | |

| Melting Point | 245-251 °C (decomposes) | |

| Storage | 4°C, sealed storage, away from moisture | [1] |

| Solubility | Soluble in water (requires pH adjustment and warming) | [1] |

Biological Activities and Applications

Substrate for Phenylalanine Ammonia-Lyase (PAL)

4-Nitro-L-phenylalanine serves as a substrate for the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The nitro-substituted analog is also converted by PAL, and its reactivity has been used to study the enzyme's mechanism and kinetics.

Table 2: Kinetic Parameters for Phenylalanine Ammonia-Lyase (PAL) with Nitrophenylalanines

| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (relative to L-phenylalanine) | Reference |

| rac-4-Nitrophenylalanine | Wild-type PAL | up to 9 times higher | up to 5 times lower | [3] |

| L-4-Nitrophenylalanine | MIO-less mutant PAL | Not specified | 2 orders of magnitude higher than L-Phe |

Breaking Immunological Tolerance

A significant application of 4-Nitro-L-phenylalanine is in the field of immunology, specifically in overcoming self-tolerance to autoantigens. The incorporation of this unnatural amino acid into self-proteins can generate neo-epitopes that are recognized by the immune system. This leads to the activation of CD4+ T-cells and the subsequent production of autoantibodies against the native protein.[4][5] This approach holds promise for the development of therapeutic vaccines against cancer and other diseases where the target is a self-protein.[5] The proposed mechanism involves the nitro group's ability to form strong interactions, such as hydrogen bonds and stacking interactions, within the peptide-MHC-TCR complex, thereby altering T-cell recognition.[6]

Peptide and Protein Engineering

4-Nitro-L-phenylalanine is widely used as a building block in solid-phase peptide synthesis (SPPS) and for the site-specific incorporation into proteins. Its unique properties can be exploited for various purposes:

-

Chromophore for Enhanced Detection: The nitro group provides a chromophore that can facilitate the detection and quantification of peptides and proteins.

-

Modulation of Biological Activity: The introduction of 4-Nitro-L-phenylalanine can alter the biological activity of peptides and proteins, which is a valuable tool in structure-activity relationship studies.

Experimental Protocols

Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid

Several methods for the synthesis of 4-Nitro-L-phenylalanine have been reported, primarily involving the nitration of L-phenylalanine.

Protocol 1: Batch Nitration of L-Phenylalanine

-

Dissolution: Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid (95-98%) at 0°C.

-

Nitration: Add 3.0 mL of fuming nitric acid (90%) dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

Reaction: After the addition is complete, stir the solution for an additional 10-15 minutes.

-

Quenching: Pour the reaction mixture over about 200 mL of ice and dilute to approximately 700 mL with water.

-

Neutralization and Purification: Heat the solution to a boil and neutralize with lead(II) carbonate (approx. 80 g). Filter the resulting precipitate. Treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions and filter again.

-

Crystallization: Reduce the filtrate volume to one-third. The solid that forms is filtered and washed with 95% ethanol. Recrystallize from boiling water to yield p-nitrophenylalanine (50-55% yield).

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from commercially available kits and literature procedures for measuring PAL activity using a spectrophotometer.[9][10]

-

Reagent Preparation:

-

PAL Assay Buffer: 100 mM Tris-HCl, pH 8.8.

-

Substrate Stock Solution: 40 mM L-phenylalanine or 4-Nitro-L-phenylalanine in PAL Assay Buffer.

-

Reaction Termination Solution: 4 M HCl.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8) and 40 mM of the substrate in a total volume of 1 mL.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample (e.g., purified PAL or a plant extract).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance of the product, trans-cinnamic acid (or its nitrated derivative), at 290 nm.

-

Calculate enzyme activity based on a standard curve of the corresponding product. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for the manual synthesis of a peptide containing 4-Nitro-L-phenylalanine using Fmoc chemistry.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-L-4-nitrophenylalanine-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

Signaling Pathways and Workflows

Synthesis of 4-Nitro-L-phenylalanine

The chemical synthesis of 4-Nitro-L-phenylalanine from L-phenylalanine involves an electrophilic aromatic substitution reaction.

Caption: Synthesis of 4-Nitro-L-phenylalanine via nitration.

Enzymatic Conversion by Phenylalanine Ammonia-Lyase (PAL)

4-Nitro-L-phenylalanine is a substrate for PAL, which catalyzes an elimination reaction.

Caption: Enzymatic reaction of 4-Nitro-L-phenylalanine with PAL.

Proposed Mechanism for Breaking Immune Tolerance

The incorporation of 4-Nitro-L-phenylalanine into a self-protein can lead to the activation of T-helper cells.

Caption: Activation of the immune system by a neo-antigen.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its unique properties enable a wide range of applications, from fundamental studies of enzyme mechanisms to the development of novel immunotherapies. This guide provides a solid foundation of its properties and common experimental procedures to facilitate its effective use in the laboratory. As research in this area continues to grow, the applications of this non-canonical amino acid are expected to expand further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sunlongbiotech.com [sunlongbiotech.com]

An In-depth Technical Guide on the Aqueous Solubility of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, also known as L-4-nitrophenylalanine monohydrate. Due to the limited availability of public data on the aqueous solubility of this specific compound under standard conditions, this guide synthesizes available information, presents data on related compounds for context, and provides a detailed experimental protocol for determining its solubility.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | pH | Solubility | Conditions |

| This compound | Water | 60 | 10 | 16.67 mg/mL (73.05 mM)[1] | Ultrasonic and warming, pH adjusted with 1 M NaOH[1] |

| 2-Amino-3-(4-nitrophenyl)propanoic acid (non-hydrated form) | Water | Not Specified | Neutral | "Very soluble"[2] | Not Specified |

| L-Phenylalanine (for comparison) | Water | 25 | Neutral | 26.4 mg/mL[3] | Standard conditions |

Note: The significant increase in solubility for the hydrated form at elevated temperature and pH suggests that the solubility is highly dependent on these parameters. The "very soluble" description of the non-hydrated form indicates good aqueous solubility, though a quantitative value is not provided.[2]

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure suitable for amino acid derivatives like this compound.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature and pH.

Materials:

-

This compound

-

Deionized water (or appropriate buffer solution, e.g., phosphate-buffered saline for physiological pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of deionized water (or buffer) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent (water or buffer) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in mg/mL or mol/L based on the concentration of the undiluted supernatant.

-

Visualizations

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Factors Influencing Aqueous Solubility.

References

An In-depth Technical Guide on the Stability and Storage of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, a key phenylalanine derivative utilized in various research and pharmaceutical development applications. The information compiled herein is intended to support researchers in maintaining the integrity and purity of this compound.

Physicochemical Properties and Storage

This compound is a white to off-white solid.[1] Proper storage is crucial to prevent degradation and ensure the reliability of experimental results. The following tables summarize the recommended storage conditions based on supplier safety data sheets and general laboratory best practices.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Source |

| Temperature | 4°C | [1] |

| Room Temperature | [1] | |

| Atmosphere | Sealed container, away from moisture | [1] |

| Dry, cool, and well-ventilated place | ||

| Incompatible Materials | Strong oxidizing agents |

Table 2: Recommended Storage Conditions for this compound in Solution

| Parameter | Condition | Duration | Source |

| Temperature | -20°C | 1 month | [1] |

| -80°C | 6 months | [1] | |

| Handling | Sealed storage, away from moisture | As specified | [1] |

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not extensively published, a general approach based on ICH guidelines can be employed to determine its intrinsic stability. The following protocols outline a hypothetical yet comprehensive forced degradation study.

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

2.1.1. General Preparation of Stock Solution

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for the following stress conditions.

2.1.2. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.1.3. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.1.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the mixture at room temperature, protected from light, for 24 hours.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.1.5. Thermal Degradation

-

Place a sample of the solid compound in a temperature-controlled oven at 60°C for 48 hours.

-

For solution stability, incubate a sealed vial of the stock solution at 60°C for 48 hours.

-

After exposure, allow the samples to cool to room temperature.

-

Prepare a solution of the solid sample in the mobile phase, and dilute the solution sample to a suitable concentration for analysis.

2.1.6. Photolytic Degradation

-

Expose a sample of the solid compound and a separate sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, prepare a solution of the solid sample and dilute the solution sample with the mobile phase to a suitable concentration for analysis.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of amino acids and their derivatives. The following is a proposed starting point for a stability-indicating method that would require validation.

Table 3: Proposed HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 274 nm (based on the nitro-aromatic chromophore) |

| Injection Volume | 10 µL |

Visualizations

The following diagrams illustrate the workflow for a typical stability study and a potential degradation pathway for this compound.

Summary of Stability Profile

Based on available data and chemical principles, the stability of this compound is influenced by several factors:

-

Solid State: The compound is expected to be relatively stable in its solid, hydrated form when stored in a cool, dry, and dark environment. The primary concern would be the loss or gain of water of hydration if not stored in a sealed container.

-

Solution State: In solution, the compound is susceptible to degradation under harsh acidic, basic, and oxidative conditions. The amino acid functionality can undergo reactions such as deamination and decarboxylation, particularly at elevated temperatures. The nitroaromatic group may be susceptible to reduction, especially under photolytic stress.

-

pH: The stability is likely to be pH-dependent, with greater stability expected in the neutral pH range.

-

Light: As a nitroaromatic compound, there is a potential for photolytic degradation, and therefore, protection from light is recommended for both solid and solution samples.

Disclaimer: The experimental protocols and degradation pathways described in this document are based on general principles of pharmaceutical stability testing. These methodologies would require specific validation for this compound to confirm their suitability.

References

Commercial Suppliers and Technical Profile of (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, a key building block in pharmaceutical research and development. The document details commercially available sources, their specifications, a general synthesis protocol, and explores its potential applications in drug discovery, supported by diagrams to illustrate key concepts.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes the available quantitative data for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price |

| BLDpharm[1] | 207591-86-4 | C₉H₁₂N₂O₅ | 228.20 | 97% | Inquire for bulk | Contact for pricing |

| MedchemExpress[2] | 207591-86-4 | C₉H₁₂N₂O₅ | 228.20 | Not specified | Multiple sizes available | Contact for pricing |

| Sigma-Aldrich | 207591-86-4 | C₉H₁₂N₂O₅ | 228.20 | 98% (as monohydrate) | Not specified | Contact for pricing |

Synthesis Protocol

General Experimental Protocol for the Synthesis of p-Nitrophenylalanine[3]

-

Nitration: Dissolve L-phenylalanine (10.0 g, 60.6 mmoles) in concentrated sulfuric acid (16 ml, 95-98%) at 0°C.

-

Add nitric acid (3.0 ml, 90%) dropwise to the stirring solution while maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring the solution for an additional 10-15 minutes.

-

Work-up: Pour the reaction mixture over approximately 200 ml of ice and then dilute with water to a total volume of about 700 ml.

-

Heat the solution to boiling and neutralize it with lead carbonate (approximately 80 g).

-

Filter the resulting precipitate and treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions.

-

Filter the solution again and reduce the volume of the filtrate to one-third of its original volume.

-

Purification: Collect the solid that forms by filtration and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to yield p-nitrophenylalanine.

Note: The formation of the hydrate would typically be achieved by crystallization from an aqueous solution under controlled conditions, though specific parameters for this compound are not detailed in the available literature.

Application in Drug Discovery and Peptide Synthesis

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid and its derivatives are valuable tools in drug discovery and peptide synthesis. The nitro group on the phenyl ring enhances the compound's reactivity, making it a useful building block for creating bioactive peptides with potential therapeutic applications, including in cancer treatment and as antimicrobial agents.[4]

The general workflow for incorporating this amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a building block suggests its incorporation into peptides designed to target a wide range of biological pathways. The nitro group can serve as a handle for further chemical modification or as a key pharmacophore for interacting with biological targets. The broader class of nitro compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial and vasodilatory effects, often through redox-mediated mechanisms.[5]

Potential Logical Relationships in Drug Discovery

The use of this compound in a drug discovery context can be conceptualized as a series of logical steps, from initial design to the identification of a lead compound.

References

An In-depth Technical Guide to the Safety and Handling of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate (CAS No. 207591-86-4), a key building block in peptide synthesis and a compound of interest in various research applications. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Physicochemical and Toxicological Data